molecular formula C8H10N2O2 B8800824 4-Amino-3-(methylamino)benzoic acid CAS No. 66630-74-8

4-Amino-3-(methylamino)benzoic acid

カタログ番号: B8800824
CAS番号: 66630-74-8
分子量: 166.18 g/mol
InChIキー: GVPYLEGOTIRSCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3-(methylamino)benzoic acid is a benzoic acid derivative featuring an amino group at the 4-position and a methylamino group (-NHCH₃) at the 3-position of the aromatic ring.

特性

CAS番号

66630-74-8

分子式

C8H10N2O2

分子量

166.18 g/mol

IUPAC名

4-amino-3-(methylamino)benzoic acid

InChI

InChI=1S/C8H10N2O2/c1-10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)

InChIキー

GVPYLEGOTIRSCC-UHFFFAOYSA-N

正規SMILES

CNC1=C(C=CC(=C1)C(=O)O)N

製品の起源

United States

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

The substituent pattern on the benzoic acid backbone significantly influences properties such as solubility, melting point, and reactivity. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
4-Amino-3-(methylamino)benzoic acid 4-NH₂, 3-NHCH₃ 180.18 (calculated) Not reported Hypothesized as a pharmacophore scaffold
4-Amino-3-methoxybenzoic acid 4-NH₂, 3-OCH₃ 181.16 Not reported Research reagent, intermediate in organic synthesis
4-Amino-3-(trifluoromethyl)benzoic acid 4-NH₂, 3-CF₃ 205.14 212–215 Medicinal chemistry (lipophilicity enhancement)
4-Amino-3-bromobenzoic acid 4-NH₂, 3-Br 216.04 Not reported Intermediate for sulfonamides, benzothiazines
4-(Methylamino)-3-nitrobenzoic acid 4-NHCH₃, 3-NO₂ 210.17 Not reported Building block for drug formulations

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Br, -NO₂) increase acidity and reduce solubility in polar solvents compared to electron-donating groups (e.g., -OCH₃, -NHCH₃) .

Notes

  • Direct data on 4-Amino-3-(methylamino)benzoic acid is sparse; comparisons are inferred from structurally related compounds.
  • Substituent effects are critical in tuning solubility, bioavailability, and target affinity.
  • Further studies are needed to elucidate the specific pharmacological profile of 4-Amino-3-(methylamino)benzoic acid.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-3-(methylamino)benzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature control (e.g., maintaining 45–60°C for amination steps) and reagent selection. For example, using methylamine derivatives as nucleophiles and adjusting pH to stabilize intermediates. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel can enhance purity (>98% by HPLC) . Monitoring reaction progress with TLC or in-situ FTIR is recommended to minimize side products.

Q. What purification techniques are most effective for isolating 4-Amino-3-(methylamino)benzoic acid from complex reaction mixtures?

  • Methodological Answer : Sequential purification steps are critical. Initial filtration removes insoluble byproducts, followed by solvent extraction (e.g., ethyl acetate for acidic compounds). High-purity isolation (>97%) can be achieved using preparative HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% formic acid. Recrystallization from hot aqueous ethanol further improves crystallinity, as evidenced by sharp melting points (169–171°C) .

Q. How should researchers validate the identity of synthesized 4-Amino-3-(methylamino)benzoic acid?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR peaks to reference data (e.g., aromatic protons at δ 6.8–7.5 ppm, methylamino protons at δ 2.3–2.7 ppm) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 180.1 (M+H+^+).
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of 4-Amino-3-(methylamino)benzoic acid derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions. X-ray crystallography can confirm crystal packing differences. For purity-driven variations, employ advanced chromatographic methods (e.g., UPLC-MS) to quantify impurities and correlate with melting point depression .

Q. What experimental strategies are recommended for probing the biological activity of 4-Amino-3-(methylamino)benzoic acid in enzyme inhibition studies?

  • Methodological Answer : Design dose-response assays using recombinant enzymes (e.g., kinases or carboxylases). Monitor inhibition via fluorogenic substrates or ADP-Glo™ assays. Include positive controls (e.g., known inhibitors) and assess IC50_{50} values. For mechanistic insights, perform molecular docking simulations with software like AutoDock Vina, using the compound’s 3D structure (optimized via DFT calculations) to predict binding modes .

Q. How can researchers characterize the stability of 4-Amino-3-(methylamino)benzoic acid under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C under argon to prevent oxidation, as amino groups are prone to radical-mediated degradation .

Q. What advanced analytical methods are suitable for quantifying trace impurities in 4-Amino-3-(methylamino)benzoic acid?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-QTOF-MS : Identify impurities at ppm levels using high-resolution mass accuracy.
  • NMR Relaxometry : Detect low-concentration contaminants via 1^1H relaxation time differences.
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd, Cu) from synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。